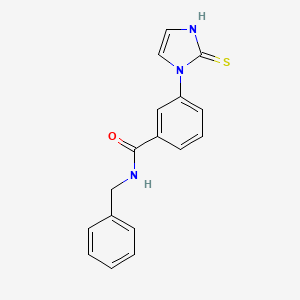

N-benzyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (Chloroform-d, 400 MHz):

- ¹³C NMR (Chloroform-d, 100 MHz):

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry

- HRMS (ESI+) : Observed [M+H]⁺ at m/z 309.0852 (calculated 309.0854 for C₁₇H₁₅N₃OS). Fragmentation peaks at m/z 198 (benzamide ion) and m/z 111 (imidazole-thione fragment).

Crystallographic Studies

No crystallographic data for this compound has been reported to date. However, analogous benzimidazole derivatives exhibit monoclinic crystal systems with π-π stacking between aromatic rings and hydrogen-bonded networks involving amide groups. Future studies could explore the compound’s solid-state arrangement to elucidate packing efficiency and intermolecular interactions.

Propriétés

IUPAC Name |

N-benzyl-3-(2-sulfanylidene-1H-imidazol-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c21-16(19-12-13-5-2-1-3-6-13)14-7-4-8-15(11-14)20-10-9-18-17(20)22/h1-11H,12H2,(H,18,22)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRVMUIXFOJUDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=CNC3=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to target various proteins and enzymes

Mode of Action

It is likely that the compound interacts with its targets through the formation of covalent bonds, given its structural similarity to other compounds known to act in this manner.

Biochemical Pathways

Imidazole-containing compounds are known to influence a broad range of chemical and biological properties. They are involved in various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Activité Biologique

N-benzyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a benzamide framework with a benzyl substituent and a sulfanyl imidazole moiety. The imidazole ring is known for its significant biological activity, while the benzamide structure contributes to the compound's stability and potential pharmacological properties.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties . Studies have shown that compounds containing imidazole derivatives can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. For instance, imidazole derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2.5 to 160 μM depending on the specific compound and bacterial strain .

Table 1: Antimicrobial Efficacy of Imidazole Derivatives

| Compound Name | Bacterial Strain | MIC (μM) |

|---|---|---|

| This compound | E. coli | 5 |

| This compound | S. aureus | 10 |

| Gyramide A | E. coli | 0.7 |

| Gyramide A | S. pneumoniae | 3.3 |

Anticancer Activity

The compound also shows promising anticancer activity . Research indicates that imidazole derivatives can modulate cell signaling pathways involved in cancer proliferation and survival. Specifically, this compound has been observed to influence pathways such as mTORC1, which is crucial for cell growth and metabolism .

The mechanism of action for this compound involves its interaction with various biomolecules within cells:

- Enzyme Inhibition : The compound binds to specific enzymes, potentially inhibiting their activity and thus affecting cellular processes such as inflammation and tumor growth.

- Cell Signaling Modulation : It influences signaling pathways that regulate gene expression related to cell cycle progression and apoptosis .

- Antioxidant Activity : The compound has been reported to exhibit antioxidant properties by scavenging free radicals, which may contribute to its protective effects against oxidative stress in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Activity Study : A study conducted on various imidazole derivatives found that N-benzyl derivatives exhibited significant antibacterial activity against pathogenic strains, supporting its potential use as a therapeutic agent in infectious diseases.

- Cancer Cell Line Analysis : In vitro studies using cancer cell lines demonstrated that this compound reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

- Comparative Analysis with Other Compounds : Research comparing N-benzyl derivatives with traditional antibiotics showed that they could be effective alternatives due to their unique mechanisms of action against resistant strains .

Applications De Recherche Scientifique

Medicinal Chemistry

N-benzyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide exhibits promising potential as an antimicrobial , antifungal , and anticancer agent.

Antimicrobial Activity

Studies have shown that imidazole derivatives, including this compound, possess significant antibacterial properties. For instance, compounds related to imidazole have demonstrated activity against various Gram-positive and Gram-negative bacteria, with some showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Properties

Research indicates that imidazole derivatives can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting specific enzymes involved in cancer progression. The unique structure of this compound may enhance its interaction with cancer-related targets, making it a candidate for further development in cancer therapeutics .

Biological Studies

This compound is utilized in biological research to explore its interactions with various biological targets:

Enzyme Inhibition

The compound's imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. This characteristic is crucial for studying enzyme kinetics and developing inhibitors for therapeutic purposes.

Protein-Ligand Interactions

The benzamide group facilitates binding to protein sites, influencing enzyme activity and receptor interactions. This property is essential for understanding drug mechanisms and designing new therapeutic agents.

Pharmaceutical Development

In pharmaceutical development, this compound serves as a lead compound for synthesizing new drugs with enhanced efficacy and safety profiles. Its structural features allow for modifications that can improve pharmacological properties while reducing side effects.

Industrial Applications

Beyond medicinal chemistry, this compound has potential applications in industrial chemistry:

Synthesis of Complex Molecules

This compound can be used as a building block in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in creating advanced materials with specific properties.

Catalysis

The compound's ability to undergo redox reactions due to the sulfanyl linkage opens avenues for its use as a catalyst in various chemical processes, enhancing reaction efficiency and selectivity.

Case Studies and Research Findings

Several studies highlight the effectiveness of imidazole derivatives like this compound:

Comparaison Avec Des Composés Similaires

Substituent-Driven Activity Differences

- Antimicrobial and Anticancer Activity: Compound W1 demonstrates dual antimicrobial and anticancer properties attributed to its dinitrophenyl group and benzimidazole thioether moiety, which likely enhance electron-withdrawing effects and sulfur-mediated enzyme inhibition .

- Neuroleptic Derivatives : Benzamide neuroleptics like amisulpride and sulpiride () share a benzamide core but differ in substituents (e.g., methoxy groups, alkyl chains). The target compound’s imidazole-sulfhydryl group distinguishes it from these neuroleptics, which typically prioritize substituents that enhance blood-brain barrier penetration .

Physicochemical Properties

- Melting Points : The N-phenyl analog () exhibits a higher melting point (228–230°C) compared to Rip-B (90°C), likely due to stronger intermolecular hydrogen bonding from the sulfhydryl group . The target compound’s melting point is unreported but expected to align with this trend.

- Solubility : The benzyl group in the target compound and SBI-2129 may reduce water solubility compared to nilotinib’s trifluoromethyl and pyrimidine groups, which enhance hydrophilicity .

Pharmacological Targets

- Enzyme Inhibition : SBI-2129’s thiophene and furan substituents enable selective inhibition of SHP2 phosphatase, a target in leukemia . The target compound’s 2-sulfanyl-imidazole group could similarly interact with cysteine residues in enzymes, though its specific targets remain unstudied.

- Kinase Inhibition : Nilotinib’s pyrimidine and methylimidazole substituents are critical for binding to BCR-ABL kinase, highlighting how bulkier substituents can confer specificity .

Méthodes De Préparation

General Synthetic Strategy

The synthesis typically proceeds via the following key steps:

Preparation of N-benzylbenzamide Intermediate

A reliable method for synthesizing N-benzylbenzamide derivatives involves the reaction of benzylamine with substituted benzoic acids or their activated derivatives.

These methods provide a clean and high-yielding route to N-benzylbenzamide derivatives, which serve as precursors for further functionalization.

Multi-step Synthesis of N-benzyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide

While direct literature on this exact compound is limited, synthesis of closely related analogs such as N-benzyl-3-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide provides insight into the preparation methods.

| Step | Description | Reagents/Conditions | Key Points |

|---|---|---|---|

| 1 | Synthesis of benzamide core with substituent at 3-position | Substituted benzoic acids + benzylamine, coupling agents (e.g., EDC, DMAP) | Controlled amidation, high purity |

| 2 | Preparation of sulfanyl-imidazole intermediate | Chloromethyl or bromomethyl imidazole derivatives reacted with thiol sources | Formation of sulfanyl group on imidazole |

| 3 | Coupling sulfanyl-imidazole to benzamide | Nucleophilic substitution or cross-coupling in solvents like DMF or THF, catalysts such as copper or palladium may be used | Optimization of temperature, solvent, and catalyst critical for yield and selectivity |

Reaction Conditions and Optimization

- Solvents: Common solvents include acetonitrile, dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM).

- Bases: Potassium carbonate is frequently used to generate the nucleophilic imidazole anion.

- Catalysts: Copper and palladium catalysts can accelerate coupling reactions.

- Temperature: Reactions typically occur at room temperature to moderate heating (25–80 °C).

- Microwave Irradiation: For related imidazole derivatives, microwave-assisted synthesis reduces reaction times significantly (e.g., 30 min at 700–850 W).

Purification and Characterization

- Purification is commonly achieved by column chromatography using alumina or silica gel as stationary phases.

- Mobile phases often include ethyl acetate and hexane mixtures.

- Characterization techniques include:

Summary Table of Preparation Methods

| Preparation Aspect | Method Details | Advantages | Limitations |

|---|---|---|---|

| Amidation (benzamide formation) | PPh3-I2 mediated or IBCF activation | High yield, mild conditions, scalable | Requires careful moisture control |

| Imidazole sulfanyl introduction | Nucleophilic substitution with 2-sulfanyl-imidazole anions | Direct, straightforward | Sensitive to moisture, requires base |

| Coupling to benzamide core | Catalyzed cross-coupling (Cu, Pd) or nucleophilic substitution | Efficient, adaptable to various substituents | Catalyst cost, potential side reactions |

| Microwave-assisted synthesis | Microwave irradiation to accelerate reaction | Rapid, energy-efficient | Requires specialized equipment |

Research Findings and Notes

- Microwave-assisted synthesis methods provide a cleaner, faster alternative to traditional heating, reducing reaction times from hours to minutes without compromising yield or purity.

- The absence of acid or base catalysts in some protocols minimizes side reactions and environmental impact.

- The sulfanyl group’s reactivity necessitates inert atmosphere conditions in some cases to prevent oxidation.

- Multi-step synthetic routes allow for structural modifications to optimize biological activity and physicochemical properties.

- The methods described are adaptable for synthesizing related imidazole-benzamide derivatives with varied substituents, facilitating medicinal chemistry exploration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide, and how can reaction efficiency be validated?

- Methodology : Copper-catalyzed multicomponent coupling reactions are effective for synthesizing benzimidazole-linked benzamides. Use 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes under inert conditions with CuI as a catalyst. Reaction progress can be monitored via TLC, and purity assessed using HPLC. Validate structural integrity via IR (e.g., S-H stretch at ~2500 cm⁻¹), ¹H/¹³C NMR (aromatic proton shifts at δ 7.0–8.5 ppm), and HRMS .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology : Combine spectroscopic techniques:

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve aromatic and imidazole proton environments.

- Mass Spectrometry : Confirm molecular weight with HRMS (e.g., [M+H]+ ion matching theoretical m/z).

- Elemental Analysis : Compare experimental vs. calculated C/H/N/S percentages to detect impurities .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

- Methodology :

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi.

- Cytotoxicity : Screen against human cell lines (e.g., HEK293) via MTT assay, ensuring IC50 values are reported with 95% confidence intervals.

- Enzyme Inhibition : Employ fluorescence-based assays (e.g., sirtuin inhibition) with positive controls like splitomicin .

Advanced Research Questions

Q. How can crystallographic data resolve polymorphic forms of this benzamide derivative?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation. Process data via SHELX (SHELXL for refinement) to identify unit cell parameters and space groups.

- Analysis : Compare lattice energies and hydrogen-bonding networks (e.g., using Mercury). Polymorph stability can be predicted via DSC/TGA to detect thermal phase transitions .

Q. What strategies address contradictions in spectroscopic data during structure elucidation?

- Methodology :

- Dynamic Effects : For variable NMR signals (e.g., sulfhydryl tautomerism), conduct VT-NMR experiments (−40°C to 25°C).

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by obtaining a crystal structure .

Q. How can structure-activity relationships (SARs) be systematically explored for imidazole-benzamide hybrids?

- Methodology :

- Scaffold Modification : Synthesize analogs with variations in the sulfanyl group (e.g., –SCH3 vs. –SCF3) and assess potency shifts.

- Computational Modeling : Perform molecular docking (AutoDock Vina) using PLpro (PDB: 3E9S) to predict binding modes. Validate via mutagenesis (e.g., Gly360Ala to disrupt hydrogen bonding) .

Q. What experimental designs mitigate batch-to-batch variability in biological activity studies?

- Methodology :

- Standardized Synthesis : Optimize reaction parameters (e.g., solvent purity, catalyst loading) using DoE (Design of Experiments).

- Bioassay Replication : Include internal controls (e.g., commercial inhibitors) and triplicate measurements. Use ANOVA to assess significance of activity differences .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.